molecular formula C11H8N2 B1619817 3-Methyl-1-isoquinolinecarbonitrile CAS No. 22381-52-8

3-Methyl-1-isoquinolinecarbonitrile

Cat. No. B1619817
CAS RN: 22381-52-8
M. Wt: 168.19 g/mol
InChI Key: WYQGDQMTXPFAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-isoquinolinecarbonitrile, also known as MIQC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. MIQC belongs to the class of isoquinoline derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

One-pot Multistep Synthesis of Isoquinolin-1(2H)-one Analogs Researchers developed a robust approach for synthesizing 3,4-fused isoquinolin-1(2H)-one analogs. This process involves multiple steps, starting with the deprotonation of benzonitrile or nicotinonitrile and subsequent reactions leading to the formation of isoquinolin-1(2H)-one. The one-pot synthesis and purification process indicate the compound's utility in creating complex organic molecules (Li & Chua, 2011).

Tetrahydropyrrolo[2,1-a]isoquinolines for New Indolizine Derivatives The study presents a method of obtaining 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions, indicating the compound's role in generating new molecular structures, potentially beneficial in various chemical applications (Caira et al., 2014).

Synthesis of 3-Cyano-4,6-Dimethyl-2-pyridone The base-mediated reaction of acetylacetone with malononitrile leads to cyanopyridone, which serves as a starting compound for synthesizing various pyridone derivatives, including isoquinolinecarbonitriles. This highlights the compound's role in creating diverse chemical structures (Elassar, 2011).

Analytical Chemistry and Material Science

Mass Spectrometric Studies of Isoquinoline-3-Carboxamides Research into the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, which are part of drug candidates for treating anemic disorders, allowed for the formulation of general mechanisms underlying their unusual fragmentation behavior. This study contributes to analytical chemistry, especially in drug testing and clinical analysis (Beuck et al., 2009).

Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids The mass spectrometric study of bisubstituted isoquinolines, which are potent as prolylhydroxylase inhibitor drug candidates, observed unusually favored gas-phase formations of carboxylic acids after collisional activation. This study provides valuable insights into the behavior of these compounds under mass spectrometric conditions, beneficial for clinical and forensic analysis (Thevis et al., 2008).

properties

IUPAC Name

3-methylisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGDQMTXPFAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344554
Record name 3-Methyl-1-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22381-52-8
Record name 3-Methyl-1-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-isoquinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-isoquinolinecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-isoquinolinecarbonitrile
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-isoquinolinecarbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-isoquinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-isoquinolinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.